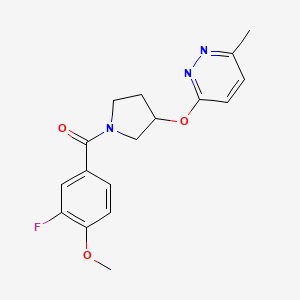
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone represents a complex molecular structure that is integral to various research and industrial applications. This compound is characterized by its unique combination of fluoro, methoxy, pyridazin, and pyrrolidin groups, which contribute to its diverse chemical behavior and potential for scientific study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that incorporate specific functional groups into the molecular structure. Initial synthesis may include nucleophilic substitution reactions to introduce the fluoro and methoxy groups into the phenyl ring. Subsequent steps involve forming the pyrrolidin and pyridazin moieties via cyclization reactions. The precise reaction conditions, such as temperature, pressure, and solvents, must be meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods:
In industrial settings, the production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. Large-scale reactors and automated systems enable consistent reaction conditions and product isolation, which are critical for producing the compound in bulk quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methoxy group, potentially leading to the formation of hydroxylated derivatives.
Reduction: The pyridazin ring can participate in reduction reactions, yielding dihydropyridazin analogs.
Substitution: The fluoro and methoxy groups on the phenyl ring allow for various electrophilic and nucleophilic substitution reactions, creating a wide array of functionalized derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reactions often utilize reagents such as halogenated compounds, bases, or acids.
Major Products:
The primary products from these reactions include hydroxylated, reduced, and substituted derivatives that exhibit unique chemical and physical properties.
Aplicaciones Científicas De Investigación
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is also utilized in reaction mechanism studies to understand the behavior of pyrrolidin and pyridazin systems.
In biological research, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicinal chemists explore this compound for its therapeutic potential, particularly in the development of novel medications that target specific biological pathways. Its structural attributes allow for high specificity in drug design.
In the industrial sector, this compound finds applications in the production of specialty chemicals, coatings, and advanced materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone largely depends on its interaction with molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The fluoro group often enhances binding affinity through interactions with hydrophobic pockets, while the methoxy group can engage in hydrogen bonding. The pyrrolidin and pyridazin rings contribute to the overall conformational stability and specificity of the compound.
Comparación Con Compuestos Similares
Compared to other similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combination of fluoro, methoxy, pyridazin, and pyrrolidin groups. Other compounds might only include one or two of these functional groups, limiting their chemical reactivity and range of applications.
List of Similar Compounds:
(3-Chloro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Hope this deep dive into this compound gives you the insights you need.
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-3-6-16(20-19-11)24-13-7-8-21(10-13)17(22)12-4-5-15(23-2)14(18)9-12/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVODWRLSZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













